1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Overview
Description
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide is a heterocyclic compound with the molecular formula C10H11OP . It belongs to the class of phospholes, which are five-membered rings containing a phosphorus atom. The compound’s structure includes a phosphorus atom, a phenyl group, and an oxygen atom. It is also known as 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, sterically crowded phospholes derived from 2,5-dihydro-1H-phosphole 1-oxide have been explored to study the impact of steric congestion on the electronic properties of the phosphorus atom. Additionally, research has demonstrated the synthesis of optically active 1-alkoxy- and 1-amino-3-phospholene oxides from 2,5-dihydro-1H-phosphole 1-oxide derivatives.
Chemical Reactions Analysis
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide can participate in various chemical reactions, including cycloadditions, isomerizations, and hydrolysis. For example, the McCormack cycloaddition of 1,4-diarylbuta-1,3-dienes with (dialkylamino)dichlorophosphane and aluminum trichloride yields meso-2,5-diaryl-1-(dialkylamino)-1-oxo-2,5-dihydro-1H-phospholes, which can be asymmetrically isomerized to (1R,5R)-2,5-diaryl-1-(dialkylamino)-1-oxo-4,5-dihydro-1H-phospholes using bifunctional organocatalysts .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 59°C at 0.16 Torr .
- Density : Predicted density is around 1.03 g/cm³ .
Safety and Hazards
properties
IUPAC Name |
1-hydroxy-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1-2H,3-4H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJIDJIXZUSEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447526 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |
CAS RN |
39063-70-2 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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